molecular formula C24H32O5Si B1403576 (3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 133048-89-2

(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No. B1403576
M. Wt: 428.6 g/mol
InChI Key: XJKAZNSYWAGYDQ-MLNNCEHLSA-N
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Description

(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C24H32O5Si and its molecular weight is 428.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Stereochemistry

  • The compound has been used in structural and stereochemical studies. For instance, (Reed et al., 2013) used a related compound to establish the absolute structure and relative stereochemistry using X-ray crystallography.

2. Synthesis of Functionalized Cyclopentanes

  • It serves as a key intermediate in the synthesis of highly functionalized cyclopentanes. (Yakura et al., 1999) demonstrated its use in dirhodium(II)-catalyzed C-H insertion reactions for producing cyclopentanemethanol.

3. Isomerization Reactions

  • The compound is utilized in isomerization reactions. For example, (Wakamatsu et al., 2000) studied its use in the double-bond migration in the presence of a ruthenium catalyst.

4. Large-Scale Preparations in Organic Chemistry

  • It is used in large-scale preparations of various organic compounds. (Yoshida et al., 1996) synthesized compounds from L-aspartic acid using a similar structure.

5. Divergent Intermediate for Synthesis

  • The compound acts as a divergent intermediate in the synthesis of nucleosides. (Fleet et al., 1988) used a related structure for synthesizing various 2',3'-dideoxynucleosides.

6. Synthesis of Cryptophycins

  • It is instrumental in the synthesis of complex organic molecules like cryptophycins. (Eggen et al., 2000) reported its use in synthesizing a component of cryptophycins.

7. Synthesis of Hybrid Heterocycles

  • Used in the synthesis of hybrid heterocycles with potential anticancer properties. (Srinivas et al., 2017) synthesized novel hybrid heterocycles using a compound with a similar structure.

8. Nematicidal and Antifungal Properties

  • The compound's derivatives have been studied for nematicidal and antifungal properties. (Srinivas et al., 2017) synthesized derivatives for bioactivity screening.

9. Alkene Transfer Reactions

  • It's used in alkene transfer reactions from zirconium to zinc, as demonstrated by (Wipf et al., 2003).

10. Chemiluminescent Decomposition

  • The compound's derivatives have been used in studies on chemiluminescent decomposition. (Matsumoto et al., 2001) explored the chemiluminescence of related dioxetanes.

properties

IUPAC Name

(3aS,5R,6S,6aS)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20(25)21-22(27-19)29-24(4,5)28-21/h6-15,19-22,25H,16H2,1-5H3/t19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKAZNSYWAGYDQ-MLNNCEHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H]([C@H](O[C@H]2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
Reactant of Route 5
(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

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